molecular formula C14H17N3O3S B2752478 N-(2-methoxypyrimidin-5-yl)-2,4,6-trimethylbenzene-1-sulfonamide CAS No. 1795489-79-0

N-(2-methoxypyrimidin-5-yl)-2,4,6-trimethylbenzene-1-sulfonamide

Cat. No.: B2752478
CAS No.: 1795489-79-0
M. Wt: 307.37
InChI Key: DSAOYMVFEXRALV-UHFFFAOYSA-N
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Description

N-(2-methoxypyrimidin-5-yl)-2,4,6-trimethylbenzene-1-sulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrimidine ring substituted with a methoxy group at the 2-position and a sulfonamide group attached to a trimethylbenzene moiety. The combination of these functional groups imparts distinct chemical properties and reactivity to the compound.

Scientific Research Applications

N-(2-methoxypyrimidin-5-yl)-2,4,6-trimethylbenzene-1-sulfonamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.

    Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

Target of Action

Similar compounds have been used in suzuki–miyaura coupling reactions , which suggests that this compound might interact with palladium complexes in these reactions.

Mode of Action

In the context of suzuki–miyaura coupling reactions, organoboron reagents (which this compound could potentially be used as) are known to undergo transmetalation with palladium (ii) complexes .

Biochemical Pathways

It’s worth noting that the compound could potentially be involved in carbon-carbon bond forming reactions, such as the suzuki–miyaura coupling .

Result of Action

In the context of suzuki–miyaura coupling reactions, the compound could potentially facilitate the formation of new carbon-carbon bonds .

Action Environment

The action, efficacy, and stability of N-(2-methoxypyrimidin-5-yl)-2,4,6-trimethylbenzene-1-sulfonamide can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reactions are known to be exceptionally mild and functional group tolerant . Therefore, the compound’s action could potentially be influenced by the presence of other functional groups, the pH of the reaction medium, temperature, and the presence of a suitable catalyst.

Safety and Hazards

Without specific information, it’s hard to provide a detailed analysis of the safety and hazards associated with this compound . As with any chemical compound, appropriate safety precautions should be taken when handling it.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxypyrimidin-5-yl)-2,4,6-trimethylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the 2-methoxypyrimidine-5-yl intermediate, which can be synthesized from acyclic starting materials such as benzylidene acetones and ammonium thiocyanates . This intermediate is then reacted with 2,4,6-trimethylbenzenesulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxypyrimidin-5-yl)-2,4,6-trimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The sulfonamide group can be reduced to amines under specific conditions.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the 5-position.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are common.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield methoxy-substituted aldehydes or acids, while reduction of the sulfonamide group results in the formation of corresponding amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxypyrimidin-5-yl)-2,4,6-trimethylbenzene-1-sulfonamide is unique due to the presence of both a methoxy-substituted pyrimidine ring and a trimethylbenzenesulfonamide group. This combination imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds.

Properties

IUPAC Name

N-(2-methoxypyrimidin-5-yl)-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-9-5-10(2)13(11(3)6-9)21(18,19)17-12-7-15-14(20-4)16-8-12/h5-8,17H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSAOYMVFEXRALV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CN=C(N=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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